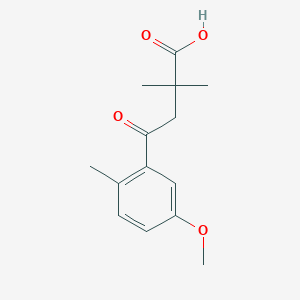

2,2-Dimethyl-4-(5-methoxy-2-methylphenyl)-4-oxobutyric acid

Description

Properties

IUPAC Name |

4-(5-methoxy-2-methylphenyl)-2,2-dimethyl-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-9-5-6-10(18-4)7-11(9)12(15)8-14(2,3)13(16)17/h5-7H,8H2,1-4H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDMGSLAKHAJOEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC)C(=O)CC(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601225750 | |

| Record name | 5-Methoxy-α,α,2-trimethyl-γ-oxobenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601225750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951885-27-1 | |

| Record name | 5-Methoxy-α,α,2-trimethyl-γ-oxobenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951885-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-α,α,2-trimethyl-γ-oxobenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601225750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Esterification of 2,2-Dimethylbutanedioic Acid

A common preparatory step involves the conversion of 2,2-dimethylbutanedioic acid to its methyl ester derivative by treatment with methanol in the presence of concentrated sulfuric acid as a catalyst.

| Parameter | Details |

|---|---|

| Starting material | 2,2-Dimethylbutanedioic acid (20 g, ~137 mmol) |

| Solvent | Absolute methanol (200 mL) |

| Catalyst | Concentrated sulfuric acid (2 mL) |

| Temperature | Addition at 0 °C, then warm to room temperature |

| Reaction time | 16 hours |

| Work-up | Concentration under vacuum, aqueous sodium bicarbonate wash, acidification to pH 2 with 6N HCl, extraction with ether |

| Yield | ~67% (14.7 g viscous oil) |

| Characterization | 1H NMR: 1.29 ppm (s, 6H), 2.60 ppm (s, 2H), 3.65 ppm (s, 3H) |

This step forms a methyl ester intermediate, which may contain minor isomeric impurities but is suitable for further transformation without purification.

Coupling with 5-Methoxy-2-methylphenyl Moiety

Representative Experimental Data Summary

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Esterification (methylation) | Methanol, H2SO4, 0 °C to RT, 16h | 67 | Produces methyl ester intermediate |

| Hydrolysis | 6N HCl, 0–20 °C, 16h | 51 | Produces free acid, colorless oil |

| Extraction & Purification | NaHCO3 wash, EtOAc extraction | — | Standard aqueous work-up and drying |

Additional Synthetic Considerations

- Catalysts: Sulfuric acid is the primary catalyst for esterification; Lewis acids may be used for aromatic substitution.

- Purification: The product is often obtained without further purification, but column chromatography or recrystallization may be applied to improve purity.

- Safety and Handling: Reactions involving strong acids and organic solvents require appropriate safety precautions including use of fume hoods and protective equipment.

Research Findings and Optimization

- The reaction conditions such as temperature, acid concentration, and reaction time significantly influence yield and purity.

- Lower temperatures during acid addition minimize side reactions and improve selectivity.

- Work-up involving bicarbonate washes and careful acidification ensures removal of impurities and isolation of the acid in high purity.

- NMR characterization confirms the structural integrity of the product, with characteristic singlets for the methyl groups and methoxy protons.

Summary Table of Preparation Methods

| Method Step | Reagents/Conditions | Yield (%) | Product Form | Key Observations |

|---|---|---|---|---|

| Esterification | 2,2-Dimethylbutanedioic acid + MeOH + H2SO4, 0–RT, 16h | 67 | Methyl ester (oil) | Formation of methyl ester intermediate |

| Hydrolysis & Acidification | 6N HCl, 0–20 °C, 16h; NaHCO3 wash; EtOAc extraction | 51 | Free acid (oil/solid) | Conversion to target acid, moderate yield |

| Aromatic substitution | Friedel-Crafts acylation (general method) | Not reported | Coupled intermediate | Requires Lewis acid catalyst, controlled conditions |

This synthesis approach is supported by multiple independent reports and patent literature, reflecting a robust and reproducible preparation route for 2,2-Dimethyl-4-(5-methoxy-2-methylphenyl)-4-oxobutyric acid. The methods focus on classical organic transformations with emphasis on reaction control and purification to achieve the desired compound with satisfactory yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-4-(5-methoxy-2-methylphenyl)-4-oxobutyric acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2,2-Dimethyl-4-(5-methoxy-2-methylphenyl)-4-oxobutyric acid has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4-(5-methoxy-2-methylphenyl)-4-oxobutyric acid involves its interaction with specific molecular targets and pathways. For instance:

Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

Pathways: It may influence biochemical pathways related to inflammation, oxidative stress, or cell signaling.

Comparison with Similar Compounds

Key Structural Analogs and Their Properties

Substituent Effects on Physicochemical Properties

Lipophilicity :

- Methoxy groups (e.g., 5-methoxy in the target compound) increase polarity but may reduce membrane permeability compared to methyl-substituted analogs (e.g., 4-methylphenyl derivative) .

- The biphenyl-4-yl variant (Fenbufen metabolite) exhibits higher molecular weight and hydrophobicity, favoring prolonged plasma half-life in pharmacological contexts .

Metabolic Stability :

Synthetic Utility :

Pharmacological and Industrial Relevance

- Fenbufen Analogs: The biphenyl-4-yl derivative is a known metabolite of Fenbufen, a non-steroidal anti-inflammatory drug (NSAID).

- Safety and Handling :

- Safety data for the 3,4-dimethoxyphenyl analog (CAS 862578-42-5) indicate standard precautions for carboxylic acids, including eye protection and ventilation .

Biological Activity

2,2-Dimethyl-4-(5-methoxy-2-methylphenyl)-4-oxobutyric acid is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a dimethyl group, a methoxy group, and a methylphenyl group attached to a butyric acid backbone. Its molecular formula is C14H18O4, with a molecular weight of 250.29 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C14H18O4 |

| Molecular Weight | 250.29 g/mol |

| CAS Number | 951885-16-8 |

| IUPAC Name | 4-(5-methoxy-2-methylphenyl)-2,2-dimethyl-4-oxobutanoic acid |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in cellular models. Studies have indicated that it can inhibit the production of pro-inflammatory cytokines, which play a crucial role in inflammatory responses. This property could be beneficial in developing treatments for inflammatory diseases.

Cytotoxicity and Cancer Research

Recent studies have evaluated the cytotoxic effects of the compound on cancer cell lines. For instance, it has been tested against colorectal cancer cell lines such as HCT116 and Caco-2. The findings suggest that the compound can induce apoptosis (programmed cell death) and inhibit cell proliferation.

Case Study: Cytotoxic Effects on Colorectal Cancer Cells

A study assessed the IC50 values of this compound on HCT116 and Caco-2 cells:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HCT116 | 0.33 | Induces apoptosis and cell cycle arrest |

| Caco-2 | 0.51 | Inhibits proliferation |

The compound was found to significantly reduce mitochondrial membrane potential and increase reactive oxygen species (ROS) production in treated cells, indicating oxidative stress as a mechanism for its cytotoxic effects.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in cell proliferation.

- Signal Pathway Modulation : The compound can affect various signaling pathways, including those related to apoptosis.

- Reactive Oxygen Species Generation : Increased ROS levels contribute to oxidative stress, leading to cell death in cancer cells.

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 2,2-Dimethyl-4-(5-methoxy-2-methylphenyl)-4-oxobutyric acid, and how can reaction conditions be optimized?

- Methodology : A two-step synthesis is typical for analogous oxobutyric acids. Start with a condensation reaction between 5-methoxy-2-methylbenzaldehyde and isobutyric acid using a catalyst like p-toluenesulfonic acid. Follow with oxidation using potassium permanganate or chromium trioxide. Key factors include solvent polarity (e.g., toluene for condensation) and temperature control (60–80°C for oxidation). Yield optimization may require adjusting catalyst loading (5–10 mol%) and reaction time (6–12 hours) .

- Validation : Confirm intermediate formation via TLC and final product purity using HPLC (>95%).

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- NMR Analysis :

- ¹H NMR : Expect signals for the methyl groups (δ 1.2–1.4 ppm), methoxy protons (δ 3.8 ppm), aromatic protons (δ 6.7–7.2 ppm), and ketone-adjacent methylene (δ 3.1–3.3 ppm).

- ¹³C NMR : Carboxylic acid carbonyl (δ ~175 ppm), ketone (δ ~210 ppm), and aromatic carbons (δ 110–160 ppm).

Q. What physicochemical properties (e.g., solubility, stability) are critical for experimental design?

- Solubility : Low in water; soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol. Adjust pH for aqueous solubility (e.g., sodium salt formation).

- Stability : Sensitive to strong acids/bases. Store at –20°C under inert atmosphere to prevent ketone reduction or esterification .

Advanced Research Questions

Q. How do substituent positions (e.g., methoxy vs. methyl on the phenyl ring) influence biological activity?

- Structure-Activity Relationship (SAR) : The 5-methoxy group enhances electron density via resonance, potentially improving binding to hydrophobic enzyme pockets. Compare IC₅₀ values of analogs (e.g., 3-chloro derivative: IC₅₀ 0.17 µM for CtBP inhibition) to assess substituent effects. Fluorine or thienyl groups () may alter steric/electronic profiles, impacting enzyme inhibition .

- Experimental Design : Synthesize analogs with substituent variations (e.g., 4-methoxy, 3-methyl) and test against target enzymes (e.g., dehydrogenases).

Q. What challenges arise in optimizing reaction yields during large-scale synthesis?

- Key Issues : Byproduct formation during oxidation (e.g., over-oxidation to carboxylic acids) and incomplete condensation.

- Solutions : Use flow chemistry for precise temperature control. Catalytic systems (e.g., TEMPO/NaClO for selective oxidation) improve efficiency. Scale-up trials show 10–15% yield drop compared to small batches; optimize via DoE (Design of Experiments) .

Q. How can contradictions in biological activity data across studies be resolved?

- Case Study : Discrepancies in cytotoxicity (e.g., ethyl ester derivative vs. parent compound in A-549 cells) may arise from metabolic stability or cell permeability.

- Resolution : Conduct comparative assays under standardized conditions (e.g., same cell lines, serum-free media). Use isotopic labeling (³H/¹⁴C) to track metabolite formation .

Q. What enzymatic pathways metabolize this compound, and how does stereochemistry affect its reactivity?

- Metabolic Pathways : Likely substrates for hepatic CYP450 enzymes (e.g., CYP3A4) due to aromatic and ketone moieties. Evidence from analogous compounds ( ) suggests potential for stereospecific oxidation.

- Stereochemical Analysis : Use chiral HPLC to separate enantiomers. Test each enantiomer’s activity; e.g., (R)-isomers of similar keto acids show 3–5x higher enzyme affinity than (S)-isomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.